molecular formula C18H18Cl2N2O3S B5800590 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone

1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone

Cat. No. B5800590
M. Wt: 413.3 g/mol
InChI Key: ISIUGEQIBPOXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone, also known as DSP-4, is a chemical compound that has been widely used in scientific research for several decades. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain and has been used to study the role of the noradrenergic system in various physiological and pathological conditions.

Scientific Research Applications

1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been used in various scientific research applications to study the role of the noradrenergic system in various physiological and pathological conditions. One of the most common applications of 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone is in the study of neurodegenerative diseases such as Parkinson's disease. 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been used to selectively lesion noradrenergic neurons in animal models of Parkinson's disease to study the role of the noradrenergic system in the pathophysiology of the disease.

Mechanism of Action

1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone is a selective neurotoxin that targets noradrenergic neurons in the brain. It works by binding to the norepinephrine transporter (NET) on the presynaptic membrane of noradrenergic neurons and inducing their degeneration. This results in a selective loss of noradrenergic neurons in the brain, which can be used to study the role of the noradrenergic system in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The selective degeneration of noradrenergic neurons induced by 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been shown to have various biochemical and physiological effects. These include a decrease in noradrenaline levels in the brain, a decrease in blood pressure, and a decrease in heart rate. 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has also been shown to induce oxidative stress and inflammation in the brain, which can contribute to the pathophysiology of various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively lesion these neurons and study the role of the noradrenergic system in various physiological and pathological conditions. However, one of the limitations of using 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone is its potential to induce oxidative stress and inflammation in the brain, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone in scientific research. One direction is the development of new animal models of neurodegenerative diseases using 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone to selectively lesion noradrenergic neurons. Another direction is the study of the role of the noradrenergic system in various psychiatric disorders such as depression and anxiety. Finally, the development of new neuroprotective agents that can prevent the degeneration of noradrenergic neurons induced by 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone could have important therapeutic implications for various neurodegenerative diseases.

Synthesis Methods

1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone can be synthesized using a multi-step process that involves the reaction of 2,5-dichlorobenzene sulfonyl chloride with piperazine to form 4-(2,5-dichlorobenzene)sulfonyl)piperazine. This intermediate is then reacted with 4-bromoacetophenone in the presence of a base to form 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

properties

IUPAC Name

1-[4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c1-13(23)14-2-5-16(6-3-14)21-8-10-22(11-9-21)26(24,25)18-12-15(19)4-7-17(18)20/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIUGEQIBPOXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}phenyl)ethanone

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